molecular formula C11H22O6 B14315677 Acetic acid;hept-6-ene-1,5-diol CAS No. 112371-16-1

Acetic acid;hept-6-ene-1,5-diol

Cat. No.: B14315677
CAS No.: 112371-16-1
M. Wt: 250.29 g/mol
InChI Key: QPLMWYFDDBECFO-UHFFFAOYSA-N
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Description

Acetic acid;hept-6-ene-1,5-diol is an organic compound that features both an acetic acid group and a hept-6-ene-1,5-diol structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hept-6-ene-1,5-diol typically involves the reaction of hept-6-ene-1,5-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;hept-6-ene-1,5-diol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid group, leading to the formation of various esters and amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acetyl chloride, acetic anhydride

Major Products Formed

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

Acetic acid;hept-6-ene-1,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;hept-6-ene-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Hept-6-ene-1,5-diol: Lacks the acetic acid group, resulting in different chemical properties and reactivity.

    Acetic acid: Does not contain the hept-6-ene-1,5-diol structure, leading to distinct physical and chemical characteristics.

Uniqueness

Acetic acid;hept-6-ene-1,5-diol is unique due to the presence of both an acetic acid group and a hept-6-ene-1,5-diol structure

Properties

CAS No.

112371-16-1

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;hept-6-ene-1,5-diol

InChI

InChI=1S/C7H14O2.2C2H4O2/c1-2-7(9)5-3-4-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4)

InChI Key

QPLMWYFDDBECFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=CC(CCCCO)O

Origin of Product

United States

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